(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a fluorobenzylidene substituent, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzyl bromide with 4-hydroxybenzaldehyde to form 4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with thiosemicarbazide under basic conditions to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone ring to its corresponding thiazolidine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted derivatives of the original compound .
Scientific Research Applications
(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its anticancer and anti-inflammatory properties, it is investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound shares a similar thiazolidinone core but with different substituents, leading to variations in its biological activities.
Vanillin acetate: Although structurally different, vanillin acetate is another compound used in organic synthesis and exhibits distinct chemical properties.
Ethyl acetoacetate: This compound is commonly used in organic synthesis and shares some reactivity patterns with thiazolidinones.
Uniqueness
Properties
Molecular Formula |
C17H12FNO2S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(5E)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12FNO2S2/c18-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-15-16(20)19-17(22)23-15/h1-9H,10H2,(H,19,20,22)/b15-9+ |
InChI Key |
IKXPGAWCZJDQMZ-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)F |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)F |
Origin of Product |
United States |
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